BMS-764459 originates from research focused on the modulation of the corticotropin-releasing factor signaling pathway. This compound is categorized under small molecule therapeutics, particularly within the realm of neuropharmacology, due to its targeted action on specific receptors involved in stress-related disorders.
The synthesis of BMS-764459 involves several key steps that utilize various organic chemistry techniques. One prominent method includes the formation of pyrazinone derivatives through condensation reactions involving α-amino acids and halogenated compounds. The general synthetic route can be outlined as follows:
This method has been refined over time to improve yield and selectivity towards the desired compound while minimizing side reactions.
The molecular structure of BMS-764459 features a pyrazinone core, which is characterized by a five-membered ring containing two nitrogen atoms. The specific molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of approximately 245.28 g/mol. The compound's structural representation includes functional groups that enhance its receptor-binding affinity, making it an effective antagonist for corticotropin-releasing factor receptor 1.
BMS-764459 undergoes various chemical reactions typical for small molecules, including:
These reactions are essential for both understanding the compound's stability and exploring potential modifications to enhance efficacy.
BMS-764459 functions primarily as an antagonist at the corticotropin-releasing factor receptor 1. By blocking this receptor, it inhibits the downstream signaling pathways associated with stress responses. This action helps to mitigate symptoms associated with anxiety and depression.
The mechanism can be summarized as follows:
These properties are critical for formulation development and ensuring consistent therapeutic delivery.
BMS-764459 has significant potential in scientific research, particularly in studies related to stress response mechanisms and neuropharmacology. Its applications include:
BMS-764459 (IUPAC name: (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-((6-(difluoromethoxy)-2,5-dimethylpyridin-3-yl)amino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile) is classified pharmacologically as a selective corticotropin-releasing factor receptor 1 (CRF1) antagonist [1] [2] [4]. It features a stereospecific configuration with an (S)-enantiomer structure that is critical for its receptor binding affinity [4] [5]. The molecular formula is C19H21F2N5O3, corresponding to a molecular weight of 405.40 g/mol [1] [4].
The compound's architecture integrates three key moieties essential for its pharmacological profile:
Table 1: Fundamental Physicochemical Properties of BMS-764459
Property | Specification |
---|---|
CAS Registry Number | 1188407-45-5 |
Molecular Formula | C₁₉H₂₁F₂N₅O₃ |
Exact Mass | 405.1612 g/mol |
Molecular Weight | 405.40 g/mol |
Elemental Composition | C 56.29%; H 5.22%; F 9.37%; N 17.28%; O 11.84% |
Stereochemistry | (S)-configuration at chiral center |
Appearance | White to light brown solid powder |
Solubility Profile | Soluble in DMSO (20 mg/mL) [4] |
Purity Specifications | ≥98% (HPLC) [4] [5] |
BMS-764459 demonstrates favorable physicochemical properties for central nervous system targeting, including adequate solubility in dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL, facilitating in vitro and ex vivo investigations [4] [5]. The compound's stability profile supports long-term storage at -20°C, with a documented shelf life exceeding two years under appropriate conditions [1].
BMS-764459 was developed by Bristol-Myers Squibb (BMS) during the mid-2000s as part of a strategic initiative to target stress-related neurological disorders [4] [5]. The compound emerged from structure-activity relationship (SAR) optimization programs focused on pyrazinone derivatives, aiming to improve upon earlier CRF1 antagonists that faced challenges with bioavailability and receptor selectivity [4]. Early pharmacological characterization demonstrated promising anxiolytic potential in rodent models, positioning BMS-764459 as a clinical candidate for depression and anxiety disorders [3] [6].
The development timeline reveals significant milestones:
This unexpected hepatotoxicity profile, characterized by simultaneous induction of CYP1A1, CYP2B, CYP3A, and Abcc3 genes—a signature of atypical CYP inducers—effectively halted clinical development [3] [6]. Consequently, BMS-764459 transitioned from a therapeutic candidate to a valuable research tool, currently available exclusively for experimental applications through specialized chemical suppliers under agreement with Bristol-Myers Squibb [4] [5].
BMS-764459 functions as a potent and selective competitive antagonist of corticotropin-releasing factor receptor 1 (CRF1), demonstrating high affinity binding with an IC50 of 0.86 nM against rat CRF1 when challenged with 150 pM ovine CRF [4] [5]. The compound effectively inhibits CRF-stimulated intracellular signaling pathways, particularly cAMP production, with an IC50 of 1.9 nM in human Y-79 retinoblastoma cells stimulated with 1 nM CRF [4] [5].
Table 2: Pharmacological Profile of BMS-764459
Parameter | Value | Experimental Context |
---|---|---|
CRF1 Binding IC50 | 0.86 nM | Rat CRF1 vs. 150 pM ovine CRF |
Functional Antagonism (cAMP) IC50 | 1.9 nM | Human Y-79 cells vs. 1 nM CRF stimulation |
CRF2 Selectivity | IC50 >10 µM | Minimal affinity for CRF2 receptor |
Off-target Selectivity | IC50 >10 µM against 43 targets | Receptor/channel/transporter panel screening |
Oral Bioavailability | 53-70% | Canine models (2-3 mg/kg) |
Anxiolytic Efficacy | 1-3 mg/kg | Rat defensive withdrawal model |
The compound exhibits exceptional target specificity, showing negligible binding affinity (>10 µM IC50) toward CRF2 receptors and 43 additional receptors, ion channels, and transporters evaluated in comprehensive selectivity panels [4] [5]. This pharmacodynamic profile translates to functional anxiolytic effects in vivo, where oral administration significantly reduces anxiety-like behaviors in rodent models at doses as low as 1 mg/kg [4].
Beyond its primary mechanism, BMS-764459 demonstrates unexpected atypical CYP1A1 induction properties mediated through the aryl hydrocarbon receptor (AhR) pathway [2] [3] [6]. Transcriptomic analysis revealed:
This dual pharmacology positions BMS-764459 as a valuable research tool for investigating:
The compound's unique ability to simultaneously modulate neuroendocrine signaling and xenobiotic response pathways provides a multifaceted platform for investigating crosstalk between stress physiology and drug metabolism regulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7